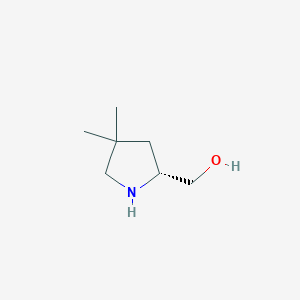
2-Chloro-6-(trimethylsilyl)phenyl triflate
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(trimethylsilyl)phenyl triflate typically involves the reaction of 2-chloro-6-(trimethylsilyl)phenol with triflic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflic anhydride.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up considerations. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(trimethylsilyl)phenyl triflate undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions to form various substituted products.
Cycloaddition Reactions: It serves as a precursor for aryne intermediates, which can undergo [4+2] or [2+2+2] cycloaddition reactions.
Common Reagents and Conditions
Cesium Fluoride or Potassium Fluoride: These reagents are commonly used to generate the chlorobenzyne intermediate from this compound.
Dipolarophiles: Various dipolarophiles can trap the generated aryne intermediates to form complex products.
Major Products
The major products formed from these reactions depend on the trapping agents used. For example, trapping with dipolarophiles can yield polycyclic aromatic compounds .
Applications De Recherche Scientifique
2-Chloro-6-(trimethylsilyl)phenyl triflate has several applications in scientific research:
Organic Synthesis: It is used as a precursor for generating chlorobenzyne intermediates, which are valuable in the synthesis of complex organic molecules.
Material Science: The compound is utilized in the preparation of advanced materials through cycloaddition reactions.
Pharmaceuticals: It plays a role in the synthesis of pharmaceutical intermediates and active compounds.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(trimethylsilyl)phenyl triflate involves the generation of chlorobenzyne intermediates under mild conditions using fluoride sources such as cesium fluoride or potassium fluoride . These intermediates can then participate in various cycloaddition and substitution reactions, leading to the formation of complex organic structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-6-(trimethylsilyl)phenyl triflate
- 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine
- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
Uniqueness
2-Chloro-6-(trimethylsilyl)phenyl triflate is unique due to its ability to generate chlorobenzyne intermediates efficiently under mild conditions. This property makes it a valuable reagent in organic synthesis, particularly in the formation of complex polycyclic structures .
Propriétés
IUPAC Name |
(2-chloro-6-trimethylsilylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3O3SSi/c1-19(2,3)8-6-4-5-7(11)9(8)17-18(15,16)10(12,13)14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWUIGWOSVHZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=CC=C1)Cl)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449472-59-6 | |
| Record name | 1449472-59-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1434677.png)

![2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1434679.png)


![tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1434684.png)

